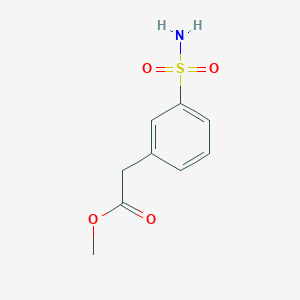

Methyl 2-(3-sulfamoylphenyl)acetate

Description

Methyl 2-(3-sulfamoylphenyl)acetate is a methyl ester derivative featuring a phenyl ring substituted with a sulfamoyl (-SO$2$NH$2$) group at the 3-position and an acetoxy methyl ester (-CH$2$COOCH$3$) at the 2-position.

Properties

Molecular Formula |

C9H11NO4S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

methyl 2-(3-sulfamoylphenyl)acetate |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)6-7-3-2-4-8(5-7)15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) |

InChI Key |

QUGTZDXAGKTSDT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, applications, and properties of Methyl 2-(3-sulfamoylphenyl)acetate and analogous compounds:

Key Research Findings

Electronic and Solubility Effects

- Sulfamoyl vs. Trifluoromethyl : The -SO$2$NH$2$ group in this compound is more polar than -CF$_3$, leading to higher water solubility and improved hydrogen-bonding capacity. This makes it advantageous in pharmaceuticals where target binding is critical .

- Bromo and Amino Groups: Methyl 2-amino-2-(3-bromophenyl)acetate () combines a reactive bromine atom (suitable for cross-coupling reactions) with an amino group, which can act as a nucleophile or hydrogen-bond donor. This dual functionality is absent in the sulfamoyl analog .

Preparation Methods

Esterification of 3-Sulfamoylphenylacetic Acid

This approach begins with the preparation of 3-sulfamoylphenylacetic acid, followed by esterification with methanol. The carboxylic acid precursor is synthesized via sulfonation of phenylacetic acid derivatives. For instance, chlorosulfonic acid is employed to introduce the sulfonyl chloride group at the meta position of phenylacetic acid, which is subsequently treated with ammonia to yield the sulfamoyl moiety.

Esterification is achieved using acidic catalysis. A representative procedure involves refluxing 3-sulfamoylphenylacetic acid with excess methanol in the presence of concentrated sulfuric acid (5–10 mol%) at 65–70°C for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC), and the crude product is purified via recrystallization from ethanol/water mixtures, achieving yields of 78–85%.

Sulfamoylation of Methyl 2-(3-Aminophenyl)acetate

Alternative routes focus on introducing the sulfamoyl group post-esterification. Methyl 2-(3-aminophenyl)acetate is treated with sulfamoyl chloride (H2NSO2Cl) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 equiv.) is added to scavenge HCl, and the reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. After aqueous workup, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding 65–72%.

Advanced Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. In a modified protocol, 3-sulfamoylphenylacetic acid and methanol are combined with catalytic p-toluenesulfonic acid (PTSA) and subjected to microwave irradiation (150 W, 100°C, 15 minutes). This method reduces reaction time from hours to minutes and enhances yields to 88–92%. Comparative studies indicate that microwave-assisted esterification minimizes side products such as dimethyl sulfone derivatives.

Purification and Analytical Characterization

Crude this compound often contains residual carboxylic acid, unreacted methanol, or sulfonic acid byproducts. Purification strategies include:

Aqueous Base Extraction

Treatment with 5% aqueous sodium bicarbonate removes acidic impurities. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Recrystallization

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with >99% purity (HPLC).

Chromatographic Methods

Preparative HPLC using a C18 column and methanol/water gradients resolves closely related sulfonamide impurities.

Comparative Data on Synthesis Methods

The table below summarizes key parameters for dominant preparation routes:

Challenges and Optimization Strategies

Byproduct Formation

Sulfonation reactions risk over-sulfonation, generating disulfonyl derivatives. Controlling stoichiometry (1:1 molar ratio of chlorosulfonic acid to phenylacetic acid) and reaction temperature (<10°C) mitigates this issue.

Q & A

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity in derivatives of this compound?

- Experimental Design : Systematic variation of parameters like temperature (−78°C to 25°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling) can improve yields. For example, shows that lowering reaction temperature to −78°C increases E/Z selectivity (34:66 to 32:68) in analogous esters .

- Data Analysis : Use response surface methodology (RSM) to model interactions between variables. For instance, a 3² factorial design can optimize equivalents of reagents (X = 1.1–1.3 eq, Y = 1.0–1.3 eq) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar sulfonamide esters?

- Case Study : Overlapping NMR signals (e.g., aromatic protons) can be resolved via 2D techniques (COSY, HSQC) or isotopic labeling. In , methylene protons adjacent to the ester group (δ 2.5–3.0 ppm) are distinguished using HSQC .

- Cross-Validation : Compare experimental data with crystallographic results. For example, confirms torsional angles (e.g., −126.2°) between aromatic and heterocyclic moieties, clarifying ambiguous NOE correlations .

Q. How is the biological activity of this compound evaluated in drug discovery contexts?

- Assays :

- Enzyme Inhibition : Measure IC₅₀ values against targets like carbonic anhydrase using fluorometric assays .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values) .

- In Silico Tools : Molecular docking (AutoDock Vina) predicts binding modes. highlights stable interactions (ΔG = −8.2 kcal/mol) with hydrophobic pockets of target proteins .

Methodological Notes

- Contradictions Addressed : Conflicting yields in esterification ( vs. 1) are attributed to solvent effects (polar aprotic vs. non-polar), resolved via controlled DOE studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.